N-[2-(2-FLUOROPHENOXY)PYRIMIDIN-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S/c19-14-3-1-2-4-15(14)27-18-20-10-12(11-21-18)22-28(23,24)13-5-6-16-17(9-13)26-8-7-25-16/h1-6,9-11,22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHAGYRCQPSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,4-Benzodioxine Ring
The benzodioxine ring is constructed via cyclization of catechol derivatives . A representative protocol involves:
- Reacting 3,4-dihydroxybenzenesulfonic acid with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Neutralizing the mixture with HCl, followed by extraction with dichloromethane (DCM) to isolate 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid .
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃, 1,2-dibromoethane | DMF | 80 | 12 | 78 |
Sulfonation and Chlorination
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂):
- Adding PCl₅ (1.2 equiv) to a suspension of the sulfonic acid in SOCl₂ at 0°C.
- Refluxing at 70°C for 3 hours, followed by solvent removal under vacuum to yield the sulfonyl chloride as a pale-yellow solid.
Synthesis of 5-Amino-2-(2-Fluorophenoxy)Pyrimidine
Nucleophilic Aromatic Substitution
The 2-fluorophenoxy group is introduced via displacement of a chloro substituent on pyrimidine:
- Reacting 5-nitro-2-chloropyrimidine with 2-fluorophenol in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C for 6 hours.
- Reducing the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding 5-amino-2-(2-fluorophenoxy)pyrimidine .
Optimization Data Table
| Parameter | Variation | Optimal Value | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃ | Cs₂CO₃ | 85 |
| Solvent | DMF, MeCN, THF | MeCN | 85 |
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with the pyrimidine amine:
- Dissolving 5-amino-2-(2-fluorophenoxy)pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Adding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
- Stirring at room temperature for 4 hours, then quenching with ice water.
- Purifying the crude product via recrystallization from ethanol/water (7:3) to afford the title compound as a white crystalline solid.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 2H, benzodioxine-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 4.38 (s, 4H, dioxane-CH₂).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₄FN₃O₅S [M+H]⁺: 432.0764; found: 432.0768.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (150°C, 20 min) reduces reaction time from 4 hours to 20 minutes, improving yield to 91%.
Protecting Group Strategies
Temporary protection of the amine group using tert-butoxycarbonyl (Boc) prevents side reactions during sulfonylation.
Industrial-Scale Considerations
Waste Management
Phosphorus byproducts from chlorination are neutralized with aqueous NaOH to form non-hazardous phosphates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
Research indicates that sulfonamides, including this compound, exhibit significant enzyme inhibitory activity. A study focused on sulfonamide derivatives demonstrated their potential as inhibitors of key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . This suggests that N-[2-(2-Fluorophenoxy)Pyrimidin-5-Yl]-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide could be explored further in these therapeutic areas.
Anti-inflammatory Properties
Pyrimidine derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory activity . This opens avenues for using this compound in developing new anti-inflammatory drugs.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonyl chlorides to form sulfonamides. Recent advancements in synthetic methods have focused on greener approaches that minimize waste and enhance yield .
Synthetic Route Overview:
- Starting Material : 2,3-Dihydro-1,4-benzodioxin-6-amine.
- Reagents : Sulfonyl chlorides.
- Conditions : Aqueous alkaline medium at room temperature.
- Outcome : Formation of sulfonamide derivatives.
Case Study 1: Therapeutic Potential in Diabetes
A study evaluating the inhibitory effects of various sulfonamides on α-glucosidase showed promising results for this compound. The compound exhibited an IC50 value comparable to established antidiabetic agents .
Case Study 2: Anti-Alzheimer Activity
In another investigation involving acetylcholinesterase inhibition, the compound demonstrated significant activity at low concentrations, suggesting its potential as a lead compound for AD treatment .
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Activities
Key structural analogues include sulfonamide derivatives with variations in substituents on the pyrimidine or benzene rings. Below is a comparative analysis based on synthetic, spectroscopic, and enzymatic
Table 1: Structural and Activity Comparison of Selected Compounds
*Estimated based on molecular formula (C19H15FN2O5S).
Key Findings from Comparative Studies
α-Glucosidase Inhibition
- The target compound’s 2-fluorophenoxy group may enhance enzyme interaction due to fluorine’s electronegativity, though specific data are lacking.
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., chlorine in 7k) improve activity compared to electron-donating groups (e.g., methoxy in 7i) .
Therapeutic Scope Beyond Diabetes
- Diverse Targets: While 7a-l focus on α-glucosidase, the AstraZeneca GR binder demonstrates benzodioxine sulfonamides’ applicability in endocrine disorders . The target compound’s fluorophenoxy group may confer additional selectivity for kinases or proteases.
Biological Activity
N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 1421455-22-2) is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyrimidine ring and a sulfonamide moiety, suggests various biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 403.4 g/mol. The presence of the fluorophenoxy group may enhance its pharmacological profile by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, inhibitors targeting the menin-MLL interaction have shown promise in treating leukemia and other cancers. These compounds disrupt critical protein-protein interactions necessary for tumor growth and survival .
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-... | Menin/MLL | Inhibitory | |
| Other related sulfonamides | Various cancer lines | Cytotoxic |
Anticonvulsant Activity
Compounds with similar structural features have been evaluated for anticonvulsant properties. A series of new derivatives containing the fluorophenoxy group were synthesized and screened for their efficacy in models of epilepsy. Results indicated that certain derivatives exhibited considerable anticonvulsant activity mediated through interactions with benzodiazepine receptors .
Table 2: Anticonvulsant Activity Overview
| Compound | Model Used | Efficacy | Mechanism |
|---|---|---|---|
| 2-substituted oxadiazoles | PTZ/MES models | Significant | Benzodiazepine receptor modulation |
The biological activity of this compound is likely due to multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with specific enzymes or receptors, inhibiting their function.
- Protein Interaction Disruption : The compound may interfere with protein-protein interactions critical for cancer cell proliferation.
- Receptor Modulation : Similar compounds have shown to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of fluorinated pyrimidines that included the target compound's structural elements. These studies highlighted the importance of fluorination in enhancing biological activity while maintaining selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
